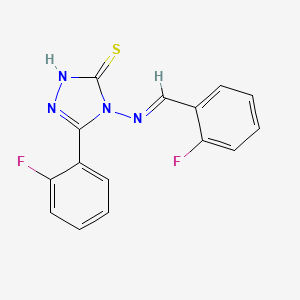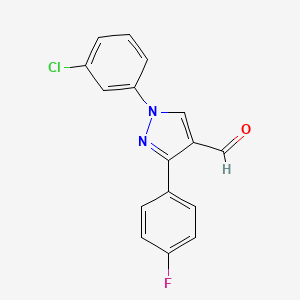![molecular formula C25H23BrN2O2S2 B12014592 2-[(4-bromobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12014592.png)
2-[(4-bromobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, with the chemical formula C25H23BrN2O2S2 , belongs to the class of benzothienopyrimidines. Its structure features a tetrahydrobenzothieno ring fused with a pyrimidine ring. The compound exhibits interesting pharmacological properties and has drawn attention in scientific research.
準備方法
Synthetic Routes::
- Bromination of 4-Ethoxybenzaldehyde : The synthesis begins with the bromination of 4-ethoxybenzaldehyde using bromine or a brominating agent. This reaction introduces the bromine atom at the para position of the phenyl ring.
- Thioether Formation : The brominated benzaldehyde reacts with thiourea or thiol compounds (such as thiophenol) to form the thioether linkage. This step yields the intermediate 2-[(4-bromobenzyl)sulfanyl]-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one.
- Reduction and Cyclization : Reduction of the intermediate with a suitable reducing agent (e.g., sodium borohydride) followed by cyclization leads to the final product.
Industrial Production:: Industrial-scale production methods may involve modifications of the above steps, optimization for yield, and purification processes.
化学反応の分析
Reactions::
- Oxidation : The compound can undergo oxidation reactions, converting the sulfur atom to a sulfoxide or sulfone.
- Substitution : Substitution reactions at the bromine position can yield various derivatives.
- Reduction : Reduction of the carbonyl group can lead to the corresponding alcohol.
- Condensation : The compound may participate in condensation reactions with other functional groups.
- Bromination : Bromine or N-bromosuccinimide (NBS).
- Thioether Formation : Thiourea, thiophenol, or other thiols.
- Reduction : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:: The major products depend on reaction conditions and substituents. Common derivatives include sulfoxides, sulfones, and substituted analogs.
科学的研究の応用
- Medicinal Chemistry : Researchers explore its potential as an antitumor or anti-inflammatory agent.
- Biological Studies : Investigating its effects on cellular pathways and receptors.
- Materials Science : Possible applications in organic electronics or semiconductors.
作用機序
The compound’s mechanism involves interactions with specific molecular targets, modulating cellular processes. Further studies are needed to elucidate these pathways fully.
類似化合物との比較
- 2-[(4-Bromobenzyl)sulfanyl]-3-(4-bromophenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one (CAS: 678148-28-2) is structurally related .
- 2-[(3-Bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one (CAS: 618431-97-3) shares similarities .
特性
分子式 |
C25H23BrN2O2S2 |
|---|---|
分子量 |
527.5 g/mol |
IUPAC名 |
2-[(4-bromophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H23BrN2O2S2/c1-2-30-19-13-11-18(12-14-19)28-24(29)22-20-5-3-4-6-21(20)32-23(22)27-25(28)31-15-16-7-9-17(26)10-8-16/h7-14H,2-6,15H2,1H3 |
InChIキー |
XAGAWUGWMMCPEZ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=C(C=C4)Br)SC5=C3CCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12014510.png)

![(5E)-2-(4-ethoxyphenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12014523.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12014529.png)
![4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014534.png)
![2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12014547.png)




![[1-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12014578.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12014585.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12014586.png)
